(3-Bromo-5-methylphenyl)methanol
Overview
Description
(3-Bromo-5-methylphenyl)methanol is an organic compound with the molecular formula C8H9BrO It is a derivative of benzyl alcohol, where the benzene ring is substituted with a bromine atom at the third position and a methyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-methylphenyl)methanol typically involves the bromination of 5-methylbenzyl alcohol. One common method is the electrophilic aromatic substitution reaction, where 5-methylbenzyl alcohol is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-5-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 5-methylbenzyl alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) under appropriate conditions.
Major Products:
Oxidation: 3-Bromo-5-methylbenzaldehyde or 3-Bromo-5-methylbenzoic acid.
Reduction: 5-Methylbenzyl alcohol.
Substitution: Compounds like 3-Azido-5-methylbenzyl alcohol or 3-Cyano-5-methylbenzyl alcohol.
Scientific Research Applications
(3-Bromo-5-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Derivatives of this compound are explored for their pharmacological properties. They may serve as lead compounds in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (3-Bromo-5-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
3-Bromo-5-methylphenol: Similar structure but with a hydroxyl group directly attached to the benzene ring instead of a methanol group.
3-Bromo-5-methylbenzaldehyde: Similar structure but with an aldehyde group instead of a methanol group.
3-Bromo-5-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
Uniqueness: (3-Bromo-5-methylphenyl)methanol is unique due to the presence of both a bromine atom and a methanol group on the benzene ring. This combination of functional groups provides distinct reactivity and potential applications compared to its analogs. The methanol group allows for further functionalization, while the bromine atom can participate in substitution reactions, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
(3-bromo-5-methylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-2-7(5-10)4-8(9)3-6/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWFMACVHHSBRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629321 | |
Record name | (3-Bromo-5-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648439-19-4 | |
Record name | (3-Bromo-5-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50629321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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